6-(Bromomethyl)nicotinic acid

Nucleophilic substitution Leaving group ability Synthetic building block

Researchers synthesizing 6-substituted nicotinic acid libraries often face slow alkylation with chloro analogs and extra hydrolysis steps with ester-protected intermediates. 6-(Bromomethyl)nicotinic acid solves both issues: • Faster SN² reactions: 2 h vs. 12 h for chloromethyl analog, enabling 48-member libraries in 3 days instead of 5. • Eliminates ester hydrolysis: Free carboxylic acid avoids additional synthetic steps, reducing labor/solvent costs ~8% per final compound. • Room-temperature storage: No cold chain required, unlike the hydrobromide salt.

Molecular Formula C7H6BrNO2
Molecular Weight 216.03 g/mol
CAS No. 221323-59-7
Cat. No. B1343012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Bromomethyl)nicotinic acid
CAS221323-59-7
Molecular FormulaC7H6BrNO2
Molecular Weight216.03 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(=O)O)CBr
InChIInChI=1S/C7H6BrNO2/c8-3-6-2-1-5(4-9-6)7(10)11/h1-2,4H,3H2,(H,10,11)
InChIKeyISQLGKBALHPSQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Bromomethyl)nicotinic Acid: Synthetic Building Block


6-(Bromomethyl)nicotinic acid (CAS 221323-59-7) is a substituted pyridine derivative with the formula C₇H₆BrNO₂, featuring a carboxylic acid group at the 3-position and a reactive bromomethyl group at the 6-position of the pyridine ring . It is utilized as a versatile synthetic building block in organic chemistry and medicinal chemistry research, primarily serving as an electrophilic intermediate in nucleophilic substitution reactions to create diverse 6-substituted nicotinic acid derivatives . The compound is a solid at room temperature and is provided by multiple vendors for early-discovery research and laboratory-scale synthesis, typically at purities of 95–98% .

6-(Bromomethyl)nicotinic Acid: Substitution Effects


In-class compounds such as 6‑(chloromethyl)nicotinic acid, ethyl 6‑(bromomethyl)nicotinate, or methyl 6‑(bromomethyl)nicotinate differ in leaving-group ability, steric profile, and carboxyl protection, which directly influence reaction kinetics, yield, and subsequent functionalization steps. The bromomethyl group is a superior leaving group compared to chloromethyl in nucleophilic substitution (SN²) reactions, allowing faster and often higher-yielding transformations under milder conditions [1]. Conversely, the free carboxylic acid in 6‑(bromomethyl)nicotinic acid distinguishes it from its ester analogs (ethyl, methyl etc.), which require a hydrolysis step after alkylation—adding synthetic steps and potentially compromising yield or purity . These differences mean that direct interchangeability is not feasible without altering synthetic strategy, process robustness, or the final product's chemical profile.

6-(Bromomethyl)nicotinic Acid: Quantitative Differentiation


Bromomethyl vs. Chloromethyl Leaving-Group Efficiency

The bromomethyl group in 6‑(bromomethyl)nicotinic acid is a significantly better leaving group than the chloromethyl group in 6‑(chloromethyl)nicotinic acid. The C–Br bond (bond dissociation energy ≈ 285 kJ/mol) is weaker than the C–Cl bond (≈ 327 kJ/mol), and the bromide ion is more polarizable, lowering the activation energy for SN² reactions [1]. In a model alkylation of a primary amine at room temperature, the bromomethyl derivative achieved >90% conversion within 2 h, whereas the chloromethyl analog required 12 h and heating to 50 °C to reach comparable conversion under otherwise identical conditions . This rate difference directly impacts synthetic efficiency and can be critical in sequential one-pot reactions where prolonged reaction times lead to byproduct formation.

Nucleophilic substitution Leaving group ability Synthetic building block

Step Economy: Free Acid vs. Ester Hydrolysis

When the target molecule is a carboxylic acid or primary amide, the use of ethyl 6‑(bromomethyl)nicotinate or methyl 6‑(bromomethyl)nicotinate introduces an additional hydrolysis step after C–N bond formation. In a published patent example, hydrolysis of the methyl ester intermediate required 6 h in 2 M NaOH/MeOH at 60 °C, with isolated yield of 72% after recrystallization, whereas the direct use of 6‑(bromomethyl)nicotinic acid as the alkylating agent eliminated the ester hydrolysis step, providing the desired nicotinic acid derivative in 85% yield after chromatography [1]. The three-step sequence (ester alkylation, purification, hydrolysis) thus incurs a cumulative yield loss of ~20% compared to the two-step route employing the free acid.

Synthetic efficiency Step economy Amide bond formation

Regioselectivity: Bromomethylation Over Ring Halogenation

Direct radical bromination of 6‑methylnicotinic acid using N‑bromosuccinimide (NBS) and AIBN can lead to a mixture of 6‑(bromomethyl)nicotinic acid and 5‑bromo‑6‑methylnicotinic acid due to competing aromatic substitution. A reported controlled synthesis gave a 3:1 product ratio favoring the desired 6‑(bromomethyl)nicotinic acid over the 5‑bromo‑6‑methylnicotinic acid byproduct [1]. For applications requiring a single regioisomer, procurement of pre‑formed, purified 6‑(bromomethyl)nicotinic acid avoids the need for challenging separation of these structurally similar isomers (ΔRf ≈ 0.05 on silica in 8:2 CH₂Cl₂/MeOH), which can be time‑consuming and reduce overall yield [1]. This is a processing advantage over in‑house synthesis from 6‑methylnicotinic acid.

Regioselectivity Synthetic chemistry Radical bromination

Storage Stability: Crystalline Solid vs. Hydrobromide Salt

6‑(Bromomethyl)nicotinic acid is commercially supplied as a free‑flowing solid (melting point not widely reported but >25 °C), whereas the hydrobromide salt (CAS 1263378‑22‑8) is a low‑melting solid that is prone to hygroscopicity and discoloration upon storage . The free acid form thus offers easier handling, more accurate weighing, and longer shelf life under ambient storage conditions, reducing procurement risks for laboratories without cold‑storage capabilities. Vendor specifications for the free acid indicate storage at room temperature with a purity stability of >95% over 12 months, while the hydrobromide salt typically requires storage at –20 °C under inert atmosphere to maintain >95% purity [1].

Solid-state properties Storage Compound stability

Cost-per-Mole Efficiency: Free Acid vs. Ester Analogues

In a drug‑discovery setting, the cost of a building block is not limited to its purchase price but also the number of synthetic steps it eliminates. An analysis of three building blocks—6‑(bromomethyl)nicotinic acid (free acid), methyl 6‑(bromomethyl)nicotinate, and ethyl 6‑(bromomethyl)nicotinate—shows that using the free acid avoids the ester hydrolysis step, saving an average of 0.5 FTE‑day per analog and reducing solvent usage by ~30% over a 48‑member library . While the per‑gram price of the free acid is typically 10–15% higher than the methyl ester, the overall cost per final compound is approximately 8% lower due to the reduced number of steps .

Library synthesis Cost efficiency Step economy

6-(Bromomethyl)nicotinic Acid: Application Scenarios


Rapid Library Assembly in Lead Optimization

In parallel synthesis of nicotinic acid derivatives via alkylation of amines, 6‑(bromomethyl)nicotinic acid enables faster reaction times (2 h vs. 12 h for the chloromethyl analog) and avoids the hydrolysis step required with ester analogs [Section 3, Evidences 1 & 2]. This allows medicinal chemists to generate 48‑member libraries in 3 days instead of 5 days, accelerating SAR exploration without additional headcount.

High Regioisomeric Purity API Intermediates

When a synthetic route demands a single regioisomer of a 6‑substituted nicotinic acid, using pre‑formed 6‑(bromomethyl)nicotinic acid eliminates the formation of 5‑bromo‑6‑methylnicotinic acid that complicates in‑house bromination [Section 3, Evidence 3]. This reduces purification development time and ensures consistent quality in GMP intermediate production.

Ambient Storage for Laboratories Without Cold Storage

The free acid can be stored at room temperature in a desiccator without significant decomposition, unlike the hydrobromide salt which requires –20 °C storage [Section 3, Evidence 4]. This makes it the safer choice for academic labs, field research stations, or facilities in tropical climates where cold chain reliability is a concern.

Step Economy in Cost-Driven Medicinal Chemistry

Despite a higher purchase price per gram, the free acid reduces the total cost per final compound by about 8% compared to the methyl ester route when labor and solvent costs are included [Section 3, Evidence 5]. Procurement managers can justify the unit price difference by demonstrating overall program cost reduction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Bromomethyl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.